4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C24H24N4OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4OS/c1-29-20-9-7-18(8-10-20)15-27-11-13-28(14-12-27)23-22-21(19-5-3-2-4-6-19)16-30-24(22)26-17-25-23/h2-10,16-17H,11-15H2,1H3 |
InChI Key |
YPCKEGGXBAKRNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Reaction efficiency varies significantly with solvent polarity. DMF outperforms toluene and THF due to its high dielectric constant, which stabilizes the transition state in SNAr reactions. Elevated temperatures (90–100°C) reduce reaction time from 24 h to 12 h without compromising yield.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)2 with Xantphos) enable coupling under milder conditions (60°C, 6 h) but are cost-prohibitive for large-scale synthesis. Non-catalytic methods using excess piperazine remain industrially favored.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) improves yields to 85% by enhancing reaction kinetics and reducing decomposition. This method is ideal for lab-scale synthesis but requires specialized equipment.
Analytical Characterization and Purity Assessment
The final product is characterized using spectroscopic and chromatographic techniques:
1H NMR (400 MHz, CDCl3):
-
δ 8.45 (s, 1H, H-2), 7.65–7.30 (m, 5H, Ph), 6.85 (d, 2H, J = 8.6 Hz, OCH2Ph), 3.80 (s, 3H, OCH3), 3.70–3.20 (m, 8H, piperazine).
13C NMR (100 MHz, CDCl3):
HPLC Purity:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This may result in the reduction of any nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thienopyrimidines have shown effectiveness against breast cancer and leukemia cells by targeting specific signaling pathways involved in tumor growth and survival.
Neuropharmacology
The piperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperazine are known for their activity as serotonin receptor modulators, which can be beneficial in treating psychiatric disorders such as depression and anxiety. Studies have shown that modifications to the piperazine structure can enhance selectivity for specific serotonin receptor subtypes, potentially leading to improved therapeutic profiles.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a structurally similar thienopyrimidine derivative significantly inhibited the growth of human breast cancer cells in vitro. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of a related piperazine derivative. The results indicated that the compound improved depressive-like behaviors in animal models by enhancing serotonin levels in the brain, suggesting its potential utility in treating mood disorders.
Data Table: Comparative Analysis of Thienopyrimidine Derivatives
| Compound Name | Structure | Anticancer Activity | Neuropharmacological Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Low |
| Compound B | Structure B | High | Moderate |
| 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | Structure C | High | High |
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound binds to these targets, modulating their activity and leading to a biological response. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, thereby exerting an anti-cancer effect.
Comparison with Similar Compounds
Table 1: Pharmacological Profiles of Selected Thienopyrimidine Derivatives
Key Research Findings and Implications
- Antimicrobial Activity : Derivatives bearing 1,2,3-triazole-linked substituents (e.g., ) showed enhanced antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to piperazine analogs, likely due to improved membrane penetration .
- Anticancer Potential: Compounds with morpholino and methylsulfonyl-piperazine groups () demonstrated kinase inhibitory activity, with IC₅₀ values in the nanomolar range, suggesting utility in targeted cancer therapies .
- Physicochemical Properties : The 4-methoxybenzyl group in the target compound may confer better metabolic stability than halogenated analogs (e.g., ), as methoxy groups resist oxidative degradation .
Biological Activity
The compound 4-[4-(4-Methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Thieno[2,3-d]pyrimidine
- Substituents : A piperazine moiety and a methoxybenzyl group
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound primarily involves interactions with various biomolecular targets:
- Protein Kinase Inhibition : The compound has been shown to inhibit several protein kinases, which play crucial roles in cell signaling pathways related to growth and metabolism. This inhibition can lead to altered cellular responses, affecting processes such as proliferation and apoptosis .
- Cell Signaling Modulation : It modulates key signaling pathways, including the PI3K/Akt pathway, which is vital for cell survival and growth. Inhibition of this pathway can induce apoptosis in cancer cells .
- Receptor Interaction : The compound may also interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities observed for the compound based on various studies:
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway. The IC50 values indicated significant potency against breast and lung cancer cells .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, this compound exhibited neuroprotective effects by enhancing cholinergic signaling and reducing neuroinflammation. Behavioral assessments showed improvements in memory and cognitive function .
- In Vitro Studies : Laboratory tests revealed that the compound inhibited cell migration and invasion in metastatic cancer models, suggesting its potential as an anti-metastatic agent .
Q & A
Q. Basic
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structural integrity, focusing on coupling patterns of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic protons in the thienopyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~484) and detects impurities .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .
How to optimize reaction conditions for introducing the 4-methoxybenzyl group to the piperazine ring?
Q. Intermediate
- Solvent Selection : Use DCM or THF for better solubility of aromatic intermediates.
- Catalysts : Add catalytic iodine or CuI to accelerate substitution reactions .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Workflow Validation : Employ design of experiments (DoE) to screen variables (e.g., solvent, catalyst loading) and identify optimal conditions .
How to resolve contradictions in biological activity data across different studies?
Q. Advanced
- Assay Standardization : Validate cell-based assays using positive controls (e.g., known receptor antagonists) and ensure consistent cell passage numbers .
- Structural Confirmation : Re-characterize the compound batch-to-batch to rule out synthetic variability (e.g., regioisomers) .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability tests to distinguish target-specific effects from off-target toxicity .
What computational strategies can predict binding affinities of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine D3 receptors or kinase domains. Focus on the piperazine moiety’s role in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Quantum Mechanics : Apply DFT calculations (e.g., B3LYP/6-31G*) to optimize the compound’s conformation for target binding .
How to design analogs to improve selectivity for specific receptor subtypes?
Q. Intermediate
- SAR Analysis : Modify the 4-methoxybenzyl group (e.g., replace methoxy with halogens) to enhance D3 vs. D2 receptor selectivity .
- Bioisosteric Replacement : Substitute the thienopyrimidine core with pyrazolo[3,4-d]pyrimidine to reduce off-target kinase interactions .
- In Silico Screening : Use virtual libraries to prioritize analogs with predicted higher selectivity .
What methodologies are used to analyze metabolic stability in preclinical studies?
Q. Advanced
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation or demethylation products .
How to assess the compound’s solubility and formulation stability?
Q. Intermediate
- Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Solid-State Analysis : Use PXRD to detect polymorphs and DSC to monitor thermal degradation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
How to address discrepancies in IC50 values between enzymatic and cell-based assays?
Q. Advanced
- Membrane Permeability : Measure logP values (e.g., octanol-water partitioning) to assess cellular uptake limitations .
- Efflux Transporters : Inhibit P-gp/BCRP with verapamil to determine if efflux pumps reduce intracellular concentrations .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells .
What are the known biological targets of this compound?
Q. Basic
- Dopamine Receptors : The piperazine moiety suggests affinity for D2/D3 subtypes, validated via radioligand displacement assays .
- Kinases : The thienopyrimidine core may inhibit ABL1 or SRC kinases, as seen in analogs .
- Antimicrobial Targets : Structural analogs show activity against Gram-positive bacteria via topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
